4-tert-butylphenoxyacetyl chloride chemical properties
4-tert-butylphenoxyacetyl chloride chemical properties
An In-depth Technical Guide to 4-tert-butylphenoxyacetyl chloride
Introduction
4-tert-butylphenoxyacetyl chloride is an acyl chloride derivative of 4-tert-butylphenoxyacetic acid. It is a key reagent in synthetic organic chemistry, most notably in the field of nucleic acid synthesis, where its corresponding anhydride or the acyl chloride itself is used for the protection of exocyclic amino groups on nucleobases. This guide provides a comprehensive overview of its chemical properties, safety information, and its primary application in experimental workflows.
Chemical and Physical Properties
4-tert-butylphenoxyacetyl chloride is a colorless liquid with a pungent odor.[1][2] It is characterized by the presence of a reactive acyl chloride group, which dictates its chemical behavior. The bulky tert-butyl group enhances the solubility of its derivatives in organic solvents, a useful feature in synthetic applications.[3]
| Property | Value | Source |
| IUPAC Name | 2-(4-tert-butylphenoxy)acetyl chloride | [4] |
| Molecular Formula | C₁₂H₁₅ClO₂ | [4][5][6] |
| Molecular Weight | 226.70 g/mol | [2][4][5][6] |
| CAS Number | 90734-55-7 | [4][5][6] |
| Appearance | Colorless to pale yellow liquid | [1][2][7] |
| Physical State | Liquid | [1][2] |
| Odor | Pungent | [1][2] |
| Boiling Point | 130 - 132 °C | [1] |
| Refractive Index | 1.5145-1.5185 @ 20°C | [7] |
| InChI Key | CFTNMBDQWVPSHI-UHFFFAOYSA-N | [4][5] |
| SMILES | CC(C)(C)C1=CC=C(C=C1)OCC(=O)Cl | [4] |
Chemical Structure
Caption: 2D structure of 4-tert-butylphenoxyacetyl chloride.
Reactivity and Stability
4-tert-butylphenoxyacetyl chloride is stable under normal storage conditions.[1][2] Its primary reactivity stems from the acyl chloride functional group.
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Reaction with Water: It reacts with water and other nucleophiles.[6] This hydrolysis reaction produces 4-tert-butylphenoxyacetic acid and hydrochloric acid.
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Hazardous Reactions: No specific hazardous reactions are reported under normal processing.[2]
-
Thermal Decomposition: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and hydrogen chloride.[1]
Safety and Handling
4-tert-butylphenoxyacetyl chloride is a corrosive chemical that causes severe skin burns and eye damage.[1][2][4] It is crucial to handle this compound with appropriate safety precautions in a well-ventilated area or fume hood.[1][2]
| Hazard Information | Precautionary and First-Aid Measures |
| Signal Word | Danger |
| Hazard Statements | H314: Causes severe skin burns and eye damage.[2][4] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[1][2] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded.[1] |
| Handling | Do not breathe dust/fume/gas/mist/vapors/spray. Wash face, hands, and any exposed skin thoroughly after handling.[1] Ensure eyewash stations and safety showers are close to the workstation.[1] |
| Storage | Store locked up in a well-ventilated place.[1][2] Keep the container tightly closed.[1][2] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1][2] |
| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse. Immediately call a physician.[1][2] |
| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Call a physician immediately.[1][2] |
| First Aid (Ingestion) | Rinse mouth. DO NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1][2] |
Experimental Protocols: Application in Oligonucleotide Synthesis
A primary application of the 4-tert-butylphenoxyacetyl (t-BPA) group is in the protection of the exocyclic amino groups of adenosine (A), guanosine (G), and cytidine (C) during solid-phase synthesis of RNA and DNA oligonucleotides.[3][8] The acyl chloride is used to introduce this protecting group onto the nucleoside monomers. The t-BPA group is advantageous because it is labile under mild basic conditions, allowing for its removal without degrading the sensitive oligonucleotide backbone.[8]
Methodology: Solid-Phase Synthesis Workflow
The synthesis of oligonucleotides is a cyclic process performed on a solid support. The t-BPA group plays a crucial role in preventing unwanted side reactions at the nucleobase amino groups.
-
Monomer Preparation: The exocyclic amines of dA, dC, and dG phosphoramidite monomers are protected with the t-BPA group.[8] The tert-butyl moiety increases the solubility of the monomer in organic solvents like acetonitrile.[3]
-
Solid-Phase Synthesis Cycle:
-
Deblocking: The 5'-hydroxyl group of the support-bound nucleotide is deprotected (typically by removing a dimethoxytrityl group).
-
Coupling: The next t-BPA-protected phosphoramidite monomer is activated (e.g., with tetrazole) and coupled to the free 5'-hydroxyl group.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles. In some methods, 4-tert-butylphenoxyacetic anhydride (Tac₂O) is used as a labile capping reagent to avoid side reactions.[9]
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.
-
-
Cleavage and Deprotection:
-
After the final cycle, the oligonucleotide is cleaved from the solid support.
-
The t-BPA protecting groups are removed from the nucleobases. This is typically achieved with a short treatment using a basic solution, such as ammonia-saturated methanol or a mixture of aqueous ammonia and ethanol.[3][8] These mild conditions are designed to minimize backbone degradation.[8]
-
For RNA synthesis, additional steps are required to remove 2'-hydroxyl protecting groups (like TBDMS).[3][10]
-
Caption: Workflow for oligonucleotide synthesis using t-BPA protecting groups.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. atdbio.com [atdbio.com]
- 4. 4-tert-Butylphenoxyacetyl chloride | C12H15ClO2 | CID 611195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (4-tert-Butylphenoxy)acetyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 90734-55-7 CAS MSDS (4-TERT-BUTYLPHENOXYACETYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 4-tert-Butylphenoxyacetyl chloride, 98% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 8. Synthesis of oligodeoxynucleoside methylphosphonates utilizing the tert-butylphenoxyacetyl group for exocyclic amine protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of the extremely high duplex-forming ability of oligonucleotides modified with N-tert-butylguanidine- or N-tert-butyl-N′- methylguanidine-bridged nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
